Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate
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Overview
Description
Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate is an organosulfur compound that belongs to the class of sulfonimidates This compound is characterized by the presence of a sulfonimidoyl group attached to a phenyl ring and a tert-butyl carbamate moiety
Scientific Research Applications
Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate has several applications in scientific research:
Mechanism of Action
Safety and Hazards
The safety data sheet for similar compounds like tert-butyl carbamate suggests that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate typically involves the following steps:
Formation of Sulfonimidoyl Chloride: The starting material, a sulfinamide, is oxidized using tert-butyl hypochlorite at low temperatures to form the sulfonimidoyl chloride.
Nucleophilic Substitution: The sulfonimidoyl chloride is then reacted with an appropriate nucleophile, such as an amine, under controlled conditions to form the desired sulfonimidate.
Carbamate Formation: The final step involves the reaction of the sulfonimidate with tert-butyl chloroformate in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfonimidoyl group can be further oxidized to form sulfonimidamides or sulfoximines.
Reduction: Reduction of the sulfonimidoyl group can yield sulfinamides.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonimidoyl group.
Common Reagents and Conditions
Oxidation: tert-butyl hypochlorite, low temperatures.
Reduction: Various reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines, under controlled conditions.
Major Products Formed
Oxidation: Sulfonimidamides, sulfoximines.
Reduction: Sulfinamides.
Substitution: Various substituted sulfonimidates.
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: Similar in structure and reactivity, used in similar applications.
Sulfoximines: Derived from sulfonimidates, used in medicinal chemistry.
Sulfonimidamides: Another class of organosulfur compounds with similar reactivity.
Uniqueness
Tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate is unique due to its specific combination of a sulfonimidoyl group and a tert-butyl carbamate moiety.
Properties
IUPAC Name |
tert-butyl N-[2-(phenylsulfonimidoyl)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-13(2,3)18-12(16)15-9-10-19(14,17)11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLGGSQEDUVBJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCS(=N)(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305253-37-4 |
Source
|
Record name | tert-butyl N-{2-[imino(oxo)phenyl-lambda6-sulfanyl]ethyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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